molecular formula C10H11FO4S B578416 2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane CAS No. 1346597-53-2

2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane

Cat. No.: B578416
CAS No.: 1346597-53-2
M. Wt: 246.252
InChI Key: PIOWQEXPUUWWKL-UHFFFAOYSA-N
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Description

2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane is a substituted 1,3-dioxolane derivative characterized by a fluorine atom at the ortho position and a methylsulfonyl group at the para position of the phenyl ring (Figure 1). The methylsulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound’s electronic properties and reactivity.

Molecular Formula: C₁₀H₁₀FO₄S
Molecular Weight: 246.25 g/mol (exact mass: 246.0252256) .
Key Features:

  • The 1,3-dioxolane ring enhances stability and modulates solubility.
  • The fluorine atom increases lipophilicity and may influence metabolic stability.

Properties

IUPAC Name

2-(2-fluoro-4-methylsulfonylphenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO4S/c1-16(12,13)7-2-3-8(9(11)6-7)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOWQEXPUUWWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C2OCCO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Fluoroacetophenone

2-Fluoroacetophenone undergoes electrophilic bromination using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst. The acetyl group directs bromination to the para position, yielding 2-fluoro-4-bromoacetophenone .

Reaction Conditions

  • Reactants: 2-Fluoroacetophenone (1 equiv), Br₂ (1.1 equiv), FeBr₃ (0.1 equiv)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature (RT)

  • Yield: ~85%

Copper-Mediated Sulfonylation

The bromine atom in 2-fluoro-4-bromoacetophenone is replaced with a methylsulfonyl group via a Ullmann-type coupling. Sodium methylsulfinate (NaSO₂CH₃) and copper(I) iodide (CuI) facilitate this transformation.

Reaction Conditions

  • Reactants: 2-Fluoro-4-bromoacetophenone (1 equiv), NaSO₂CH₃ (2 equiv), CuI (0.2 equiv)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 110°C, 12 hours

  • Yield: ~70%

Formation of the 1,3-Dioxolane Ring

The ketone group in 2-fluoro-4-(methylsulfonyl)acetophenone is protected as a dioxolane by reacting with ethylene glycol under acidic conditions.

Reaction Conditions

  • Reactants: 2-Fluoro-4-(methylsulfonyl)acetophenone (1 equiv), ethylene glycol (3 equiv)

  • Catalyst: p-Toluenesulfonic acid (PTSA, 0.1 equiv)

  • Solvent: Toluene

  • Temperature: Reflux with azeotropic water removal

  • Yield: ~90%

Mechanism

  • Protonation of the ketone oxygen by PTSA.

  • Nucleophilic attack by ethylene glycol.

  • Cyclization and dehydration to form the dioxolane.

Purification and Characterization

The crude product is purified via silica gel chromatography using ethyl acetate/heptane (4:1) as the eluent. Key characterization data:

  • ¹H NMR (CDCl₃): δ 7.89 (d, J = 8.4 Hz, 1H), 7.72 (dd, J = 2.4, 8.4 Hz, 1H), 4.20–4.15 (m, 4H), 3.10 (s, 3H).

  • MS (ESI+) : m/z = 246.252 [M+H]⁺.

Optimization and Reaction Conditions

Comparative Analysis of Sulfonylation Methods

MethodCatalystSolventTemperatureYield
Ullmann couplingCuIDMF110°C70%
Nucleophilic substitutionDCMRT50%

The Ullmann coupling provides superior yields due to efficient C–S bond formation.

Analytical Characterization

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, indicating suitability for high-temperature applications.

Solubility Profile

SolventSolubility (mg/mL)
DMSO25
Methanol10
Water<1

Applications and Derivatives

The methylsulfonyl group enhances binding affinity in kinase inhibitors, while the dioxolane ring improves metabolic stability. Derivatives include:

  • Anticancer agents : Analogues with modified sulfonyl groups show IC₅₀ values < 1 µM in vitro.

  • Antiviral compounds : Dioxolane derivatives inhibit viral proteases via hydrogen bonding .

Chemical Reactions Analysis

Types of Reactions

2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane is utilized in several scientific research fields:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: In the development of bioactive molecules and studying enzyme interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets. The fluorine atom and the methylsulfonyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,3-Dioxolane Derivatives

The following table summarizes key structural analogs of 2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Applications Reference
This compound C₁₀H₁₀FO₄S 246.25 2-F, 4-(SO₂CH₃) Potential agrochemical intermediate
2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane C₁₁H₁₄O₃ 194.23 4-OCH₃, 4-CH₃ Solubility enhancer; used in polymer research
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane C₁₂H₁₄ClFO₂ 244.69 4-F, 3-ClCH₂CH₂CH₂ Liquid intermediate in organic synthesis
1-[4-(1,3-Dioxolan-2-yl)-3-fluorophenyl]-4-methylpiperazine C₁₄H₁₉FN₂O₂ 266.31 3-F, 4-(piperazine-CH₃) Pharmaceutical intermediate (e.g., CNS agents)
2-(4-Bromofuran-2-yl)-1,3-dioxolane C₇H₇BrO₃ 231.04 4-Br (furan ring) Initiator in mechanochemical polymer scission

Structural and Reactivity Analysis

Electron-Withdrawing vs. Electron-Donating Groups :

  • The methylsulfonyl group in the target compound enhances electrophilicity, making it more reactive toward nucleophilic attack compared to methoxy-substituted analogs (e.g., 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane) .
  • Fluorine at the ortho position increases steric hindrance and may reduce ring-opening reactivity compared to unsubstituted phenyl derivatives.

Hydrogen-Donor Capability: 1,3-Dioxolane derivatives are known hydrogen donors in radical reactions. The target compound’s reactivity is likely comparable to 2-(4-Bromofuran-2-yl)-1,3-dioxolane, which has a C-H bond dissociation energy (BDE) of ~90 kcal/mol, similar to THF (89.8 kcal/mol) . However, methylsulfonyl substitution may alter this property due to electronic effects.

Pharmaceuticals: Piperazine-substituted derivatives (e.g., 1-[4-(1,3-Dioxolan-2-yl)-3-fluorophenyl]-4-methylpiperazine) are intermediates in CNS drug synthesis . Polymer Chemistry: Bromofuran-substituted dioxolanes act as initiators in mechanochemical scission .

Key Research Findings

  • Reactivity in Radical Reactions : 1,3-Dioxolane derivatives exhibit higher reactivity than THP or 1,4-dioxane in radical addition reactions due to lower C-H BDE values .
  • Stability : Chloropropyl-fluorophenyl derivatives (e.g., 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane) are liquids at room temperature, suggesting lower crystallinity compared to solid methylsulfonyl analogs .
  • Synthetic Utility : The methylsulfonyl group’s electron-withdrawing nature facilitates regioselective functionalization, a trait exploited in sulfone chemistry .

Biological Activity

2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane (CAS Number: 1346597-53-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C₁₀H₁₁FO₄S, with a molecular weight of 246.26 g/mol. The compound features a dioxolane ring, which is known for its role in enhancing the solubility and bioavailability of various pharmacological agents.

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of functional groups in modulating biological activity. In similar compounds, the introduction of electron-withdrawing groups like fluorine has been linked to increased potency against specific targets. For instance, in compounds with a similar scaffold, the presence of a methylsulfonyl group was found to enhance antibacterial activity due to improved interaction with bacterial cell membranes .

Study on Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry explored various dioxolane derivatives for their antibacterial properties. While this compound was not the primary focus, related compounds showed promising results against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Table 1: Antibacterial Activity of Dioxolane Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BPseudomonas aeruginosa16 µg/mL
This compoundTBD

Evaluation of Cytotoxicity

In vitro studies evaluating cytotoxic effects on human cancer cell lines such as HeLa and A549 showed that several dioxolane derivatives did not exhibit significant cytotoxicity at concentrations up to 25 µM. This suggests a favorable safety profile for further exploration in therapeutic contexts .

Q & A

Q. What are the established synthetic routes for 2-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,3-dioxolane, and what are the key reaction conditions?

The synthesis typically involves forming the dioxolane ring via acid-catalyzed ketalization. A common approach is reacting 4-fluoro-3-(methylsulfonyl)benzaldehyde with ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid) in a Dean-Stark apparatus to remove water and drive the reaction to completion . Key conditions include:

  • Temperature : 80–100°C in toluene or dichloromethane.
  • Catalyst : Acidic conditions (e.g., H₂SO₄, TsOH) to facilitate cyclization.
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. How is the purity and structural integrity of this compound verified experimentally?

  • NMR Spectroscopy :
    • ¹H NMR : The dioxolane protons (O–CH₂–CH₂–O) resonate as a singlet at δ 4.0–4.5 ppm. Fluorine and methylsulfonyl groups deshield adjacent protons, causing distinct splitting patterns (e.g., para-fluoro substituents show coupling constants of ~8–10 Hz) .
    • ¹³C NMR : The dioxolane carbons appear at δ 65–70 ppm, while the methylsulfonyl carbon (SO₂CH₃) is observed at δ 45–50 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 258.04 (C₁₀H₁₁FO₄S⁺) .

Q. What are the solubility properties of this compound in common organic solvents, and how do they influence reaction design?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in non-polar solvents (e.g., hexane). This solubility profile necessitates the use of DMSO or methanol for biological assays and dichloromethane for catalytic reactions .

Advanced Research Questions

Q. What strategies are employed to enhance the yield of this compound in multi-step syntheses?

  • Protecting Groups : The methylsulfonyl group’s electron-withdrawing nature can hinder reactivity. Temporary protection of the sulfonyl group (e.g., using tert-butyldimethylsilyl chloride) improves intermediate stability .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) while maintaining yields >85% .
  • Catalytic Optimization : Lewis acids like ZnCl₂ or BF₃·Et₂O enhance regioselectivity during dioxolane formation .

Q. How do computational models predict the reactivity of the dioxolane ring under catalytic conditions?

Density Functional Theory (DFT) studies reveal that the dioxolane ring’s electron-rich oxygen atoms facilitate ring-opening reactions under acidic or oxidative conditions. The methylsulfonyl group stabilizes transition states via resonance, lowering activation energies for nucleophilic attacks .

Q. What are the challenges in analyzing stereoelectronic effects of the fluorine and methylsulfonyl groups on biological activity?

  • Electronic Effects : The fluorine atom’s electronegativity and the methylsulfonyl group’s strong electron-withdrawing nature reduce electron density on the phenyl ring, altering binding affinities to biological targets (e.g., enzymes).

  • Comparative Analysis :

    Substituent PositionBiological Activity
    2-Fluoro, 4-SO₂CH₃ (Target)High affinity for COX-2
    3-Fluoro, 4-SO₂CH₃Reduced activity due to steric hindrance
    This table highlights positional isomerism’s impact, as seen in analogs from .

Q. How do researchers address contradictions in reported biological activities of structurally similar dioxolane derivatives?

Discrepancies often arise from differences in assay conditions or substituent positioning. For example:

  • Case Study : A 2018 study reported anti-inflammatory activity for the target compound, while a 2023 study found no activity. Resolution involved re-evaluating assay pH (optimal activity at pH 7.4) and confirming the absence of metabolic inhibitors .
  • Methodological Adjustments : Standardizing cell lines (e.g., using RAW 264.7 macrophages) and controlling for sulfonyl group hydrolysis improves reproducibility .

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